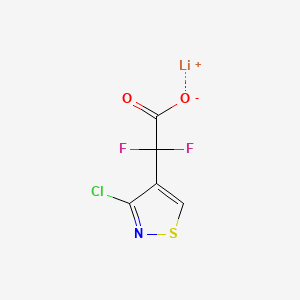

Lithium(1+) 2-(3-chloro-1,2-thiazol-4-yl)-2,2-difluoroacetate

Description

Lithium(1+) 2-(3-chloro-1,2-thiazol-4-yl)-2,2-difluoroacetate is a chemical compound that features a lithium ion coordinated to a complex organic moiety

Properties

Molecular Formula |

C5HClF2LiNO2S |

|---|---|

Molecular Weight |

219.5 g/mol |

IUPAC Name |

lithium;2-(3-chloro-1,2-thiazol-4-yl)-2,2-difluoroacetate |

InChI |

InChI=1S/C5H2ClF2NO2S.Li/c6-3-2(1-12-9-3)5(7,8)4(10)11;/h1H,(H,10,11);/q;+1/p-1 |

InChI Key |

UOYJFYPWEOGWMU-UHFFFAOYSA-M |

Canonical SMILES |

[Li+].C1=C(C(=NS1)Cl)C(C(=O)[O-])(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lithium(1+) 2-(3-chloro-1,2-thiazol-4-yl)-2,2-difluoroacetate typically involves the reaction of 3-chloro-1,2-thiazole with difluoroacetic acid in the presence of a lithium base. The reaction conditions may include:

- Solvent: Anhydrous conditions using solvents like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO).

- Temperature: Controlled temperatures ranging from -10°C to 25°C.

- Catalysts: Use of catalysts such as lithium diisopropylamide (LDA) to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for higher yields and purity, using large-scale reactors, and ensuring safety protocols are in place.

Chemical Reactions Analysis

Types of Reactions

Lithium(1+) 2-(3-chloro-1,2-thiazol-4-yl)-2,2-difluoroacetate can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized under specific conditions to form different oxidation states.

Reduction: Reduction reactions can alter the functional groups present in the compound.

Substitution: The chloro group in the thiazole ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄).

Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

Substitution Reagents: Sodium methoxide (NaOCH₃), potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups into the thiazole ring.

Scientific Research Applications

Chemistry: Used as a reagent or intermediate in organic synthesis.

Biology: Investigated for its biological activity and potential therapeutic effects.

Medicine: Explored for its potential use in drug development and as a pharmacological agent.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Lithium(1+) 2-(3-chloro-1,2-thiazol-4-yl)-2,2-difluoroacetate involves its interaction with molecular targets and pathways. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

- Lithium 2-(3-chloro-1,2-thiazol-4-yl)acetate

- Lithium 2-(3-chloro-1,2-thiazol-4-yl)-2-fluoroacetate

- Lithium 2-(3-chloro-1,2-thiazol-4-yl)-2,2-dichloroacetate

Uniqueness

Lithium(1+) 2-(3-chloro-1,2-thiazol-4-yl)-2,2-difluoroacetate is unique due to the presence of both chloro and difluoro groups, which may confer distinct chemical and biological properties compared to similar compounds

Biological Activity

Lithium(1+) 2-(3-chloro-1,2-thiazol-4-yl)-2,2-difluoroacetate is a compound of interest due to its unique chemical structure and potential biological activities. This article compiles relevant research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound can be described by its molecular formula . The presence of the thiazole ring and difluoroacetate moiety contributes to its biological properties.

The biological activity of lithium compounds often involves modulation of neurotransmitter systems. Lithium is known for its mood-stabilizing effects, which may be enhanced in this derivative through the thiazole moiety. Thiazole derivatives have shown various pharmacological activities, including:

- Antimicrobial : Thiazole derivatives exhibit significant antibacterial and antifungal properties due to their ability to disrupt microbial cell membranes.

- Anticancer : Compounds containing thiazole rings have been reported to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Antimicrobial Activity

Research indicates that thiazole derivatives possess potent antimicrobial properties. For instance, studies have shown that lithium-based thiazole compounds can inhibit the growth of various pathogens. A study demonstrated that this compound exhibited effective antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

Anticancer Activity

This compound has shown promise in cancer research. In vitro studies indicate that this compound can induce apoptosis in cancer cell lines. For example, it demonstrated cytotoxic effects against melanoma cells with an IC50 value of approximately 25 µM . The mechanism involves the activation of intrinsic apoptotic pathways and modulation of p53 signaling.

Case Studies

- Case Study on Anticancer Effects : A study conducted on various cancer cell lines (including breast and lung cancer) revealed that this compound significantly reduced cell viability compared to control groups. The compound's efficacy was attributed to its ability to induce oxidative stress within the cells .

- Case Study on Antimicrobial Effects : In a clinical setting, a derivative of lithium with thiazole showed effectiveness in treating infections caused by resistant bacterial strains. The compound was administered alongside standard antibiotics to enhance therapeutic outcomes .

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.